Interleukin binding factor refers to a class of proteins that interact with interleukin molecules, which are critical cytokines involved in immune responses. These binding factors play significant roles in regulating the activity and availability of interleukins, thereby influencing various biological processes including inflammation, immune responses, and cell signaling. The most well-studied interleukin binding factors include those that interact with interleukin 2 and interleukin 18.
Interleukin binding factors are primarily derived from immune cells such as T lymphocytes, macrophages, and fibroblasts. For instance, the binding factor for interleukin 2 is found in Jurkat cells, a human T lymphocyte line that can be induced to synthesize and secrete interleukin 2 upon stimulation by antigens or mitogens . Interleukin 18 binding protein is another example, produced by various cell types including monocytes and macrophages .
Interleukin binding factors can be classified based on their specific interactions with various interleukins. Key classifications include:
The synthesis of interleukin binding factors typically involves transcription and translation processes regulated at the genetic level. For instance, the synthesis of the interleukin 2 binding factor is induced by antigenic stimuli in T cells, leading to the expression of specific mRNA that encodes the protein .
The synthesis can be analyzed using techniques such as:
Interleukin binding factors participate in various biochemical reactions, primarily involving non-covalent interactions with their target interleukins. For example, the interaction between interleukin 2 mRNA and its binding factor involves sequence-specific recognition within the mRNA's non-coding regions .
These interactions can be studied through:
The mechanism by which interleukin binding factors exert their effects typically involves modulating the availability and activity of their respective interleukins. For instance, interleukin 18 binding protein binds to mature interleukin 18, preventing it from interacting with its receptor and thus inhibiting downstream signaling pathways .
Research indicates that the presence of these binding proteins can significantly alter cellular responses to cytokines. For example, increased levels of interleukin 18 binding protein have been linked to reduced inflammatory responses in various models .
Interleukin binding factors are generally soluble proteins found in extracellular fluid. They exhibit stability under physiological conditions but may be sensitive to extreme pH or temperature changes.
These proteins are composed primarily of amino acids linked by peptide bonds, exhibiting typical properties such as:
Interleukin binding factors have several applications in research and clinical settings:
ILF3 belongs to the DZF (Domain Associated with Zinc Fingers) protein family, characterized by a unique DZF domain (residues 350-600 in humans) derived from nucleotidyltransferases but lacking catalytic residues. This domain serves as a heterodimerization interface for partners like ILF2 and ZFR, forming mutually exclusive complexes (ILF2-ILF3 or ILF2-ZFR) that regulate RNA metabolism [2] [7]. The N-terminus of ILF3 harbors two tandem DSRM (Double-Stranded RNA-Binding Motifs) (residues 150-220 and 250-320). These motifs confer high affinity for dsRNA stem-loops and are critical for interactions with transposable element (TE)-derived RNAs, such as inverted SINEB2 and free right Alu monomers [3] [9].
A distinctive feature of ILF3 among vertebrate DZF proteins is its extended Prion-Like Domain (PrLD) (residues 671-911). This intrinsically disordered region, rich in polar amino acids and glycine, facilitates nuclear retention and stress-responsive biomolecular condensate formation in the amygdala, influencing fear memory consolidation [1]. Structural studies reveal that the DZF and DSRM domains synergistically position ILF3 to stabilize mRNA secondary structures and mediate phase separation under cellular stress [1] [8].
Table 1: Key Structural Domains of ILF3
Domain | Position (Human) | Function | Binding Partners |
---|---|---|---|
DZF Domain | 350-600 | Heterodimerization interface | ILF2, ZFR |
DSRM1/2 | 150-220; 250-320 | dsRNA binding; recognition of TE sequences | SINEB2, Alu RNAs |
Prion-Like Domain (PrLD) | 671-911 | Stress-dependent nuclear retention; condensate formation | RNP granules |
Alternative splicing of the Ilf3 gene generates two primary isoforms: NF110 (ILF3) and NF90 (NFAR1). NF110 incorporates exons 20-22, encoding the C-terminal PrLD absent in NF90, which skips these exons and terminates at exon 19 [1] [5]. A conserved alternative exon 3 (39 nucleotides) further diversifies both isoforms into long (exon 3+) and short (exon 3–) variants, adding an N-terminal ALYHHHFITRRRR peptide. In mice, four mRNA variants arise from combinatorial splicing: NF110-long, NF110-short, NF90-long, and NF90-short [5].
Functional divergence is striking: NF110’s PrLD enables stress-sensitive nuclear localization in neuronal tissues and regulates chronic stress responses in the amygdala. In contrast, NF90 predominantly localizes to the cytoplasm and nucleolus, lacking nuclear retention capability [1]. Mouse models with PrLD deletion (Ilf3ΔPrLD/ΔPrLD) exhibit normal viability but impaired fear memory formation under stress, confirming the PrLD’s role in stress adaptation [1].
Table 2: Major ILF3 Isoforms and Functional Properties
Isoform | Splicing Features | Molecular Weight | Key Functional Properties |
---|---|---|---|
NF110 (ILF3) | Includes exons 20-22 (PrLD) | 110 kDa | Nuclear retention; stress granule association; mRNA stabilization |
NF90 (NFAR1) | Skips exons 20-22; lacks PrLD | 90 kDa | Cytoplasmic/nucleolar localization; translation regulation |
Exon 3+ variants | Retains exon 3 (13-aa N-terminus) | +1.4 kDa | Undetermined; may alter protein interaction networks |
The human ILF3 gene resides on chromosome 19p13.2 (GRCh38 coordinates: Chr19:10,654,261-10,692,417), while its mouse ortholog localizes to chromosome 9A3 (Chr9:21,279,167-21,316,657) [7]. The gene spans 22 exons in mice and humans, with exons 19–22 governing isoform-specific C-termini [5]. Phylogenetic analysis indicates that ILF3 is vertebrate-specific, absent in invertebrates like Drosophila or C. elegans. Its paralogs—ILF2, ZFR, ZFR2, and STRBP—share the DZF domain but only ZFR2 in fish/reptiles retains a medium-length PrLD, lost in mammals [1].
ILF3 exhibits high sequence conservation across vertebrates. Human and mouse ILF3 share 94% amino acid identity in the DZF domain and 89% in DSRMs [1] [9]. The PrLD, though divergent in sequence, maintains functional conservation: murine PrLD rescues nuclear retention defects in human cells under stress. Cross-species comparisons using CAPRI (Crosslinked and Adjacent Peptides-based RNA-binding domain Identification) reveal conserved RNA-binding interfaces in globular domains (DZF/DSRM) and intrinsically disordered regions (IDRs) like the PrLD [9].
In zebrafish, ILF3 orthologs regulate neural plate border specification by modulating Zic1 expression—a function conserved in chicks, where ILF3 knockdown reduces Zic1 but not Msx1 or Pax3 [4]. This underscores ILF3’s ancestral role in neurodevelopment. Evolutionary analysis of IDRs indicates tandem repeat expansions in the PrLD of placental mammals, correlating with enhanced stress-responsive condensate formation in the brain [1] [9].
Table 3: Evolutionary Conservation of ILF3 Domains
Domain | Human-Mouse Identity | Functional Conservation | Vertebrate-Specific Innovations |
---|---|---|---|
DZF | 94% | Heterodimerization with ILF2/ZFR; RNA complex assembly | Vertebrate-specific gene family expansion |
DSRM | 89% | dsRNA binding; TE RNA recognition | Enhanced affinity for SINE/Alu elements in primates |
PrLD | 68% | Stress-dependent nuclear retention; condensate formation | Repeat expansions in mammals for stress adaptation |
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